Methyl 2-fluoro-6-methoxyisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-6-methoxyisonicotinate is an organic compound with the molecular formula C8H8FNO3. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 are replaced by a fluorine atom and a methoxy group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-6-methoxyisonicotinate typically involves the esterification of 2-fluoro-6-methoxyisonicotinic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques like distillation and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-6-methoxyisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isonicotinates.
Oxidation: Formation of 2-fluoro-6-methoxyisonicotinic acid.
Reduction: Formation of 2-fluoro-6-methoxyisonicotinyl alcohol.
Scientific Research Applications
Methyl 2-fluoro-6-methoxyisonicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-tuberculosis drugs.
Material Science: It is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-6-methoxyisonicotinate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The fluorine atom enhances the compound’s binding affinity and metabolic stability. The methoxy group can participate in hydrogen bonding, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoroisonicotinate
- Methyl 6-methoxyisonicotinate
- Methyl 2-chloro-6-methoxyisonicotinate
Uniqueness
Methyl 2-fluoro-6-methoxyisonicotinate is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methoxy group enhances its solubility and reactivity. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-fluoro-6-methoxypyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGPIMZJOSKQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.